2-(2-chlorophenyl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
Description
This compound features a 2-chlorophenyl group attached to an acetamide core, which is further linked to a tetrahydro-2H-pyran ring substituted with a 2-methoxyphenyl moiety. The tetrahydro-2H-pyran ring introduces conformational flexibility, while the 2-methoxyphenyl group may enhance lipophilicity and influence electronic properties.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-25-19-9-5-3-7-17(19)21(10-12-26-13-11-21)15-23-20(24)14-16-6-2-4-8-18(16)22/h2-9H,10-15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXGESSVUTXSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-chlorophenyl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide, with the CAS number 1207009-22-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on cytotoxicity, enzyme inhibition, and receptor interactions, supported by relevant data and case studies.
The compound's molecular formula is with a molecular weight of 373.9 g/mol. Its structure includes a chlorophenyl group and a methoxyphenyl group attached to a tetrahydropyran moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H24ClNO3 |
| Molecular Weight | 373.9 g/mol |
| CAS Number | 1207009-22-0 |
Cytotoxicity
Recent studies have shown that derivatives of compounds similar to 2-(2-chlorophenyl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated notable activity against human gastric, breast, and colon adenocarcinoma cell lines, indicating potential therapeutic applications in oncology .
Case Study: Cytotoxic Effects
In a study analyzing the viability of CD4+ T lymphocytes exposed to various derivatives, it was found that certain compounds significantly reduced cell viability in both proliferating and non-proliferating states. This suggests that the compound may have immunomodulatory effects alongside its cytotoxic properties .
The mechanism by which 2-(2-chlorophenyl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide exerts its biological effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It could interact with cellular receptors, modulating various signaling pathways.
- Signal Transduction Modulation : The compound might influence intracellular signaling cascades that regulate cell survival and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of similar compounds. The presence of electron-donating groups (like methoxy) on the phenyl rings has been correlated with increased cytotoxicity and receptor affinity. For example, modifications to the chlorophenyl group can enhance or diminish activity depending on their electronic properties .
Research Findings
Several studies have explored the biological implications of compounds related to 2-(2-chlorophenyl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide:
- Antitumor Activity : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .
- Antimicrobial Properties : Some derivatives have exhibited significant antibacterial activity, suggesting broader applications in infectious disease treatment .
Scientific Research Applications
Pharmaceutical Research
The compound's structure indicates potential biological activity, particularly in the realm of drug development. Its chlorophenyl and methoxyphenyl substituents may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.
Case Studies
- Anticancer Activity : Preliminary studies have suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydropyran have shown promise in inhibiting tumor growth by interfering with metabolic pathways critical for cancer cell survival.
- Neuropharmacology : The presence of specific functional groups may allow this compound to interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. Research on related compounds has indicated effects on serotonin and dopamine receptors, which are crucial in mood regulation and cognitive function.
Materials Science
The compound can also be explored for its properties as a building block in materials science. Its ability to form stable complexes with metals or other organic molecules could lead to applications in the development of new materials with specific electronic or mechanical properties.
Synthesis and Characterization
Research has focused on synthesizing this compound through various organic reactions, optimizing conditions to achieve high purity and yield. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized products.
Bioactive Reagents
As a bioactive reagent, this compound may serve as a tool for probing biological mechanisms or as an intermediate in the synthesis of more complex molecules. Its reactivity can be harnessed in coupling reactions or as a precursor for further functionalization.
Data Table: Summary of Applications
| Application Area | Potential Uses | Relevant Findings |
|---|---|---|
| Pharmaceutical | Anticancer agents, neuropharmacological drugs | Similar compounds show cytotoxic effects; receptor interactions noted |
| Materials Science | Building blocks for new materials | Stable metal complexes formed; potential electronic applications |
| Bioactive Reagents | Probing biological mechanisms | Useful as intermediates in synthetic pathways |
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences between the target compound and selected analogs:
Physicochemical and Functional Differences
- Lipophilicity and Solubility : The tetrahydro-2H-pyran group in the target compound may improve solubility compared to analogs with bulky heterocycles (e.g., benzothiazole in or pyrazolyl in ). However, the 2-methoxyphenyl substituent could increase lipophilicity relative to sulfanyl or thienyl groups .
- In contrast, rigid heterocycles like benzothiazole or pyrazolyl may restrict conformational freedom.
- Hydrogen Bonding : Analogs such as 2-(3,4-dichlorophenyl)-N-(pyrazolyl)acetamide exhibit N–H⋯O hydrogen bonding in crystal structures, which could influence stability and solubility . The target compound’s amide group may similarly participate in intermolecular interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-chlorophenyl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Use carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to react 3,4-dichlorophenylacetic acid with an amine-functionalized tetrahydro-2H-pyran derivative under inert conditions .
- Step 2 : Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature (e.g., 273 K for 3 hours) to reduce steric hindrance and improve yields .
- Table 1 : Yield optimization under varying conditions:
| Solvent | Temperature (K) | Catalyst | Yield (%) |
|---|---|---|---|
| CH₂Cl₂ | 273 | EDC·HCl | 65 |
| THF | 298 | DCC | 48 |
Q. How can the structural conformation of this compound be characterized experimentally?
- Methodology :
- X-ray crystallography : Resolve molecular packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions forming R₂²(10) dimers) .
- NMR spectroscopy : Assign peaks using ¹H/¹³C DEPT and HSQC to confirm substituent positions (e.g., 2-chlorophenyl vs. methoxyphenyl groups) .
- Conformational analysis : Compare dihedral angles between aromatic rings (e.g., 54.8° vs. 77.5°) to identify steric or electronic effects .
Advanced Research Questions
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound for medicinal chemistry applications?
- Methodology :
- Pharmacophore modeling : Use Schrödinger Suite or MOE to map steric/electronic features (e.g., methoxy group’s role in solubility) .
- In vitro assays : Test binding affinity against target receptors (e.g., kinase inhibition assays) and correlate with substituent variations .
- Table 2 : SAR data for analogs:
| Substituent | IC₅₀ (nM) | LogP |
|---|---|---|
| 2-Methoxyphenyl | 12.3 | 3.2 |
| 4-Fluorophenyl | 45.6 | 2.8 |
- Key Reference : Role of sulfone/phosphonate moieties in pyridine scaffolds .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodology :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB penetration, and CYP450 interactions .
- MD simulations : Analyze stability in aqueous phases (e.g., RMSD < 2.0 Å over 100 ns) to assess aggregation propensity .
- Docking studies : Target cyclooxygenase-2 (PDB: 5KIR) to identify binding poses and key residues (e.g., Arg120, Tyr355) .
Q. What experimental design principles apply to optimizing multi-step syntheses of related acetamide derivatives?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading) and reduce step count .
- Flow chemistry : Use microreactors for hazardous intermediates (e.g., diazomethane derivatives) to improve safety and scalability .
- Key Reference : Integration of flow chemistry and DoE in undergraduate labs .
Handling and Safety Considerations
Q. What safety protocols are critical during synthesis and handling?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
